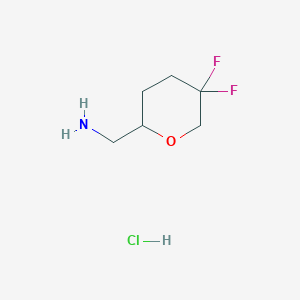![molecular formula C19H21N3O3S3 B2359419 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide CAS No. 831234-81-2](/img/structure/B2359419.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . The tert-butylsulfamoyl group is a type of sulfonamide, which is a functional group that is often found in antibiotics .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiazole moiety might undergo electrophilic substitution reactions, while the sulfonamide group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Synthesis of Derivatives : Novel series derived from 2-(1H-benzimidazol-2-ylsulfanyl) have been synthesized, displaying significant antibacterial and antifungal activities (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial Agents : Some derivatives have shown potent antimicrobial activity against a variety of bacterial and fungal species, proving their potential in developing new antimicrobial agents (Incerti et al., 2017).
Antitumor and Anticancer Activity
Antitumor Potential : Certain derivatives have demonstrated considerable anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Cancer Line Specific Activity : Some specific compounds have been found active against melanoma and breast cancer cell lines, indicating their potential as targeted cancer treatments (Ostapiuk, Matiychuk, & Obushak, 2015).
Antiviral Properties
- West Nile Virus Protease Inhibitors : Research on a specific scaffold derived from 2-(1,3-benzothiazol-2-ylsulfanyl) has led to the discovery of a novel uncompetitive inhibitor of the West Nile Virus NS2B-NS3 protease, suggesting its potential application in antiviral therapy (Samanta, Lim, & Lam, 2013).
Anticonvulsant Evaluation
- Anticonvulsant Activity : Some compounds have shown promising results in anticonvulsant activity tests, indicating potential use in epilepsy treatment (Siddiqui, Ahuja, Malik, & Arya, 2013).
Spectroscopic Studies
- Spectral Analysis : Spectroscopic techniques have been employed to characterize novel biological active compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl), contributing to their identification and analysis (Maru, Patel, & Yadav, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-19(2,3)22-28(24,25)14-10-8-13(9-11-14)20-17(23)12-26-18-21-15-6-4-5-7-16(15)27-18/h4-11,22H,12H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZQVCHWKSOEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

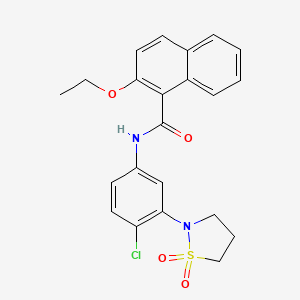
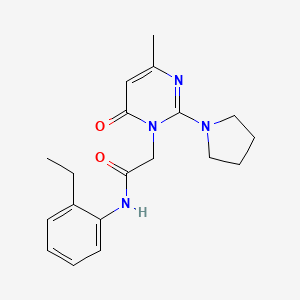
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2359341.png)

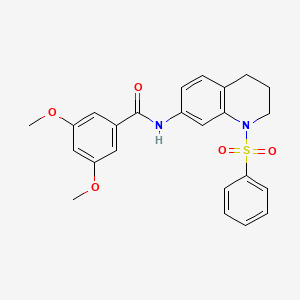
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359346.png)
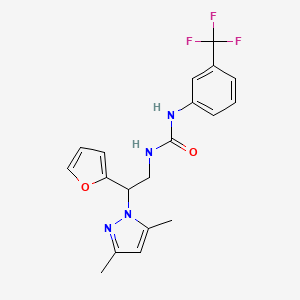
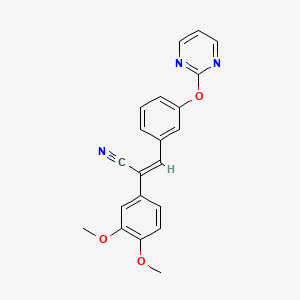
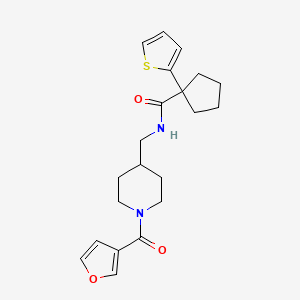
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)

![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)

